molecular formula C12H15NO2 B1346505 N-(3,4-dimethylphenyl)-3-oxobutanamide CAS No. 50334-96-8

N-(3,4-dimethylphenyl)-3-oxobutanamide

Cat. No. B1346505
CAS RN: 50334-96-8
M. Wt: 205.25 g/mol
InChI Key: KKSJXJUYTRVZNM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-oxobutanamide, also known as DMOB, is a small molecule that has been extensively studied for its potential therapeutic applications. DMOB belongs to the class of compounds known as N-aryl benzamides, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

  • Chemical Reactions and Synthesis

    • The reaction of (dialkylamino)dimethylarsines, (dimethylamino)diphenylarsine, and (dialkylamino)dimethylstibines with diketene results in the formation of various 3-oxobutanamides, including N,N-dialkyl-4-dimethylarsino-3-oxobutanamides and N,N-dimethyl-4-diphenylarsino-3-oxobutanamide. This reaction is a notable example of 1,4-addition of heteroatom-nitrogen bond to diketene (Ando, Mio, & Koketsu, 1993).
  • Catalysis and Selectivity

    • Rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides, including N-(3,4-dimethylphenyl)-3-oxobutanamide, exhibit high regio- and enantioselectivity. The key factor in achieving high selectivity is the use of sterically demanding P-chiral diphosphines (Zigterman et al., 2007).
  • Crystallography and Molecular Structure

    • The crystal structure of N-(3,4-dimethylphenyl)-3-oxobutanamide and related compounds has been studied extensively. For instance, the crystal structure optimization and semi-empirical quantum chemical calculations of N-(3,4-Dichlorophenyl)-3-oxobutanamide provide insights into the conformational discrepancy and crystal packing, highlighting the molecular interactions that underpin these structures (Jotani, 2012).
  • Synthetic Applications

    • N,N′-oligomethylenebis(3-oxobutanamide)s undergo reactions with various compounds to produce diverse derivatives. For instance, their reaction with 1,1-diarylethenes in the presence of manganese(III) acetate results in N N′-oligomethylenebis(2-methyl-5,5-diaryl-4,5-dihydrofuran-3-carboxamide)s (Chowdhury & Nishino, 2005).
  • Pharmacological Synthesis

    • N,N-dimethyl-3-oxobutanamide, a structurally similar compound, has been used in the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, highlighting its utility in the creation of complex organic compounds with potential pharmacological applications (Gein et al., 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJXJUYTRVZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304478
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-oxobutanamide

CAS RN

50334-96-8
Record name 50334-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD Fadadu - 2012 - shodhgangotri.inflibnet.ac.in
One of the synthetic ways of 1, 4-dihydropyrimido [1, 2-a] benzimidazoles is based on the Biginelli like cyclocondensation of aromatic aldehydes and acetoacetic acid derivatives with 2-…
Number of citations: 2 shodhgangotri.inflibnet.ac.in

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